Picrotoxinin

描述

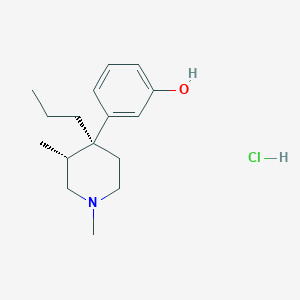

Picrotoxinin is a toxin obtained from the seeds of the shrub Anamirta cocculus. It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist .

Synthesis Analysis

The Shenvi Synthesis of this compound involves the use of dimethyl carvone, requiring the removal of the extra methyl group to arrive at this compound . A series of oxidation steps are involved to remove the superfluous methyl group . The approach outlined in this synthesis opens ready access to structural variation .Molecular Structure Analysis

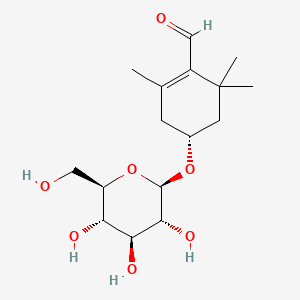

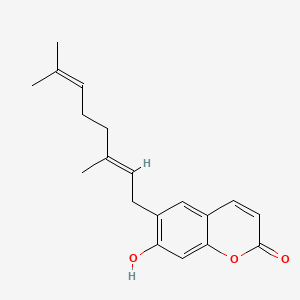

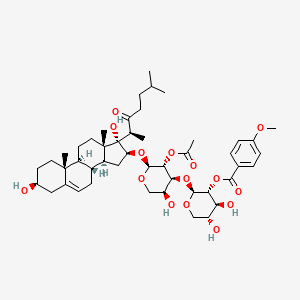

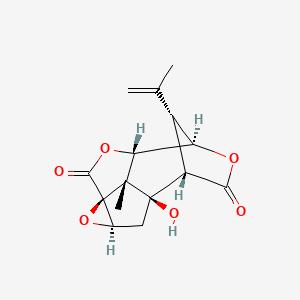

This compound has a molecular formula of C15H16O6 . It is a part of the Picrotoxin, which is an equimolar mixture of two compounds, this compound and Picrotin .Chemical Reactions Analysis

This compound is part of the Picrotoxin, which is an equimolar mixture of two compounds, this compound and Picrotin . Of the two compounds, Picrotin is less active .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.6±50.0 °C at 760 mmHg, and a flash point of 214.0±23.6 °C . It has a molar refractivity of 67.7±0.4 cm3, and a polar surface area of 85 Å2 .科学研究应用

与甘氨酸和GABAA受体的相互作用

Picrotoxinin以其作为GABAA受体和甘氨酸受体(GlyRs)的拮抗剂而闻名。研究表明,this compound选择性地抑制α2和α3 GlyRs比α1 GlyRs更多。this compound的这种选择性抑制被归因于其能够与受体孔内特定氨基酸形成疏水相互作用和氢键,展示了其在神经科学研究中理解抑制性神经递质机制的潜力(Yang et al., 2007)。

结构和机制洞察

This compound对于GABAA受体的结构建模是至关重要的工具。它已被用于理解这些受体内的非竞争性拮抗和变构调节。研究表明,this compound在结构上不类似于GABA,但可以阻止由GABA激活的氯离子通道中的离子流动,为了解配体门控离子通道的功能提供了见解(Olsen, 2006)。

水解和结构修饰

This compound在弱碱性介质中发生水解,最近的研究纠正了其水解产物结构分配中长期存在的错误。这项研究为this compound在神经学研究中的化学稳定性和潜在应用提供了关键见解(Tong & Shenvi, 2021)。

合成和化学空间探索

This compound的复杂分子结构使其成为合成有机化学家的一个吸引人的目标。努力合成this compound已被总结,突出了合成策略在四十年间的演变。这项研究通过为研究与离子通道上的作用机制相关的this compound提供了途径,有助于神经药理学(Kha & Doan,2021)。

神经学研究的模式生物研究

使用果蝇等模式生物对癫痫的治疗方法进行表征是非常重要的。this compound作为GABAA受体拮抗剂,促进了一个可追踪基因模型的发展,用于高通量筛选抗癫痫药物候选物。这一应用突显了this compound在推动药物发现过程中的重要性(Stilwell et al., 2006)。

作用机制

Target of Action

Picrotoxinin primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane . They play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing the permeability of chloride ions across the cell membrane . This action promotes an inhibitory influence on the target neuron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By blocking the GABA A receptors, this compound disrupts the normal inhibitory function of GABA (gamma-aminobutyric acid), leading to increased neuronal excitability .

Pharmacokinetics

This compound, the active component of Picrotoxin, hydrolyses quickly into picrotoxic acid . It has a short in vivo half-life and is moderately brain penetrant (brain/plasma ratio 0.3) . These properties impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as stimulation and convulsion . By antagonizing the GABA A receptors, this compound disrupts the normal inhibitory neurotransmission, leading to increased neuronal excitability . This can result in seizures and, in high enough doses, respiratory paralysis .

安全和危害

未来方向

Picrotoxinin has long been seen as a possible starting point for new human therapeutics and other neuroactive products . Researchers have found a relatively easy way to make versions of this compound with improved properties, opening the door to developing new neurological drugs, safer pesticides, and even anti-parasite treatments .

生化分析

Biochemical Properties

Picrotoxinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets GABA-A receptors, which are ligand-gated ion channels responsible for mediating inhibitory neurotransmission in the brain. By binding to these receptors, this compound blocks the chloride ionophore, preventing chloride ions from passing through the channel. This inhibition reduces the inhibitory effects of GABA, leading to increased neuronal excitability .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In neurons, it disrupts normal inhibitory signaling by blocking GABA-A receptors, leading to increased neuronal firing and excitability. This can result in convulsions and seizures. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the balance of excitatory and inhibitory signals in the brain .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABA-A receptor chloride channel. This binding prevents the flow of chloride ions, which are essential for the inhibitory action of GABA. As a result, this compound reduces the conductance through the channel by decreasing both the opening frequency and the mean open time. This leads to a reduction in the inhibitory influence on target neurons, promoting excitability and convulsant activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known to hydrolyze quickly into picrotoxic acid, which has a shorter half-life in vivo. This rapid degradation can influence the stability and long-term effects of this compound on cellular function. Studies have shown that this compound can significantly shorten the period of circadian oscillations in gene expression, indicating its impact on cellular rhythms and stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild convulsions, while higher doses can lead to severe seizures and even death. The threshold for toxic effects is relatively low, with lethal doses reported to be as low as 0.357 mg/kg in some studies. The compound’s convulsant properties make it a valuable tool for studying seizure mechanisms and testing anticonvulsant drugs .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis into picrotoxic acid. This metabolic pathway involves the action of liver enzymes, which break down this compound into its less active form. The rapid hydrolysis of this compound contributes to its short half-life and limited duration of action in vivo. Understanding these metabolic pathways is crucial for developing strategies to mitigate its toxic effects .

Transport and Distribution

This compound is moderately brain-penetrant, with a brain/plasma ratio of approximately 0.3. This indicates that a significant portion of the compound can cross the blood-brain barrier and exert its effects on the central nervous system. The distribution of this compound within cells and tissues is influenced by its interactions with plasma proteins and transporters, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, the GABA-A receptor chloride channel. By binding to these receptors, this compound exerts its inhibitory effects on chloride ion permeability. This localization is critical for its convulsant activity, as it directly impacts the function of inhibitory neurotransmission in neurons .

属性

| { "Design of the Synthesis Pathway": "Picrotoxinin can be synthesized through a multi-step process involving various reactions such as oxidation, reduction, and cyclization.", "Starting Materials": [ "Picrotin", "Potassium permanganate", "Sodium bisulfite", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Acetic anhydride", "Acetone", "Ethanol", "Methanol", "Diethyl ether" ], "Reaction": [ "Picrotin is oxidized using potassium permanganate to form picrotoxinic acid.", "Picrotoxinic acid is reduced using sodium bisulfite to form picrotoxinin.", "Picrotoxinin is then cyclized using sodium hydroxide to form isopicrotoxin.", "Isopicrotoxin is then treated with hydrochloric acid to form picrotoxinin.", "Sodium nitrite and sodium nitrate are used to nitrate picrotoxinin.", "The nitrated product is then reduced using sulfuric acid to form nitropicrotoxinin.", "Nitropicrotoxinin is then acetylated using acetic anhydride to form acetylnitropicrotoxinin.", "Acetylnitropicrotoxinin is then reduced using hydrogen gas in the presence of palladium on carbon to form picrotoxinin.", "The final product is purified using a solvent such as acetone, ethanol, methanol, or diethyl ether." ] } | |

CAS 编号 |

17617-45-7 |

分子式 |

C15H16O6 |

分子量 |

292.28 g/mol |

IUPAC 名称 |

(1S,3R,5R,8S,9R,12S,13S,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13+,14+,15-/m1/s1 |

InChI 键 |

PIMZUZSSNYHVCU-CKZDGMHMSA-N |

手性 SMILES |

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@]4([C@@]([C@H]1C(=O)O2)(C[C@@H]5[C@@]4(O5)C(=O)O3)O)C |

SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

规范 SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

外观 |

Solid powder |

| 17617-45-7 | |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Picrotoxinin; NSC 129537; NSC-129537; NSC129537 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of picrotoxinin?

A1: this compound acts as a non-competitive antagonist of the γ-aminobutyric acid type A receptors (GABAARs) [[8]]. GABAARs are the primary mediators of inhibitory neurotransmission in the nervous system [[29]].

Q2: How does this compound affect GABAARs?

A2: Unlike competitive antagonists that bind at the GABA recognition site, this compound binds within the ion channel pore [[29]]. This binding physically obstructs chloride ion flow through the channel, preventing GABA-induced neuronal inhibition [[8], []].

Q3: What are the downstream effects of this compound binding to GABAARs?

A3: By blocking the inhibitory action of GABA, this compound leads to excessive neuronal excitation [[24]]. This can manifest as convulsions and seizures in living organisms [[8], []].

Q4: What is the molecular formula and weight of this compound?

A4: While not explicitly stated in the provided abstracts, the molecular formula of this compound is C15H16O6, and its molecular weight is 292.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research articles focus on the pharmacological aspects and do not delve into detailed spectroscopic characterization of this compound.

Q6: How does the presence of a hydroxyl group at the 6-position of picrotoxane compounds affect their activity?

A6: The hydroxyl group at the 6-position appears to be crucial for antagonizing the effects of GABA but not β-alanine or taurine in the frog spinal cord [[1]]. It is also important for blocking presynaptic inhibition [[1]].

Q7: Does modifying proline 309 in the human ρ1 subunit impact this compound sensitivity?

A7: Substituting proline 309 with serine (the corresponding amino acid in the human ρ2 subunit) decreases the this compound sensitivity of the ρ1 subunit by four-fold [[10], []]. This suggests that the amino acid at position 309 plays a significant role in this compound binding.

Q8: Are there known mechanisms of resistance to this compound in insects?

A8: Yes, cyclodiene-resistant insects, such as certain strains of Drosophila melanogaster, exhibit cross-resistance to this compound [[4], [], [], []]. This resistance is attributed to mutations in the GABAAR gene, specifically at the this compound binding site [[16], [], []].

Q9: Does the A302→S mutation in the Drosophila RDL GABA receptor affect fipronil sensitivity?

A9: Yes, this mutation, which confers resistance to dieldrin and this compound, also reduces the sensitivity of RDL receptors to fipronil [[28]]. This suggests a shared binding site or mechanism of action for these insecticides.

Q10: What is the effect of this compound on crayfish muscle?

A10: [3H]α-Dihydrothis compound binds to high-affinity sites in crayfish muscle homogenates, particularly in sarcolemma fractions [[3]]. These binding sites are thought to be related to the regulation of inhibitory chloride ionophores, potentially at a site distinct from the GABA receptor [[3]].

Q11: How do pyrazolopyridines, like etazolate, interact with this compound binding sites?

A11: Pyrazolopyridines enhance [3H]diazepam binding to benzodiazepine receptors, and this enhancement is blocked by this compound [[19], []]. These findings suggest an interaction between pyrazolopyridines, benzodiazepine, and this compound binding sites within the GABAAR complex [[19], []].

Q12: Can this compound be used to differentiate between GABA and glycine receptors?

A12: While this compound is considered a GABAA receptor antagonist, it can also inhibit glycine receptors, although with lower potency [[26], []]. This overlap in activity emphasizes the importance of careful experimental design and interpretation when using this compound to study these receptor systems.

Q13: What radioligands are commonly used to study this compound binding sites?

A13: Researchers utilize radiolabeled ligands like [3H]α-dihydrothis compound and [35S]t-butylbicyclophosphorothionate ([35S]TBPS) to investigate this compound binding sites in the brain [[5], [], [], [], [], [], []].

Q14: What techniques are used to study the effects of this compound on neuronal activity?

A14: Electrophysiological techniques, such as patch-clamp recordings, are employed to investigate the effects of this compound on neuronal activity at the single-channel level [[2], [], [], []]. These methods provide valuable insights into the kinetics of this compound blockade on GABAARs.

Q15: Is this compound considered toxic?

A15: Yes, this compound is a potent convulsant [[4], [], [], []]. It exerts its toxicity by antagonizing GABAARs, leading to uncontrolled neuronal excitation [[8], []]. The provided research focuses on the mechanism of action and pharmacological characterization rather than detailed toxicological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。